molecular formula C21H24F3N5O B2978494 (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 898406-31-0

(4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2978494
CAS RN: 898406-31-0
M. Wt: 419.452
InChI Key: DZJZUMWWEDTLIX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridazin-3-yl group, a piperazin-1-yl group, and a trifluoromethylphenyl group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and piperazine rings suggests that the compound could have a rigid, cyclic structure . The trifluoromethyl group could introduce electron-withdrawing character, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyridazine ring might undergo reactions at the nitrogen atoms, while the piperazine ring could be involved in reactions at the nitrogen or carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Chemical Synthesis and Novel Compound Development

Research in chemical synthesis focuses on developing novel compounds with potential therapeutic applications or exploring new synthetic pathways. For example, studies on the synthesis of novel pyridazine and phthalazine derivatives highlight methodologies for creating compounds that could serve as building blocks for pharmaceuticals or materials with unique properties (El-Gaby et al., 2003), (Gaby et al., 2003).

Structural and Electronic Properties

Investigations into the structural and electronic properties of related compounds, such as anticonvulsant drugs containing pyridazine structures, provide insights into how modifications to the chemical structure can impact the compound's biological activity and interaction with biological targets (Georges et al., 1989).

Pharmacological Applications

Research into the pharmacological effects of compounds with similar structures to the one has demonstrated potential applications in treating various conditions. For example, the development of TRPV4 antagonists for pain treatment highlights the therapeutic potential of structurally similar compounds (Tsuno et al., 2017).

Material Science and Drug Development

The study of side products in the synthesis of new drug candidates, such as anti-tuberculosis drugs, emphasizes the importance of understanding and characterizing all compounds involved in synthetic pathways. This knowledge can lead to improvements in drug synthesis processes and the development of more efficient and safer pharmaceuticals (Eckhardt et al., 2020).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O/c22-21(23,24)17-6-4-16(5-7-17)20(30)29-14-12-28(13-15-29)19-9-8-18(25-26-19)27-10-2-1-3-11-27/h4-9H,1-3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJZUMWWEDTLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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